molecular formula C25H22N2O5S B2382395 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine CAS No. 895643-21-7

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine

Cat. No.: B2382395
CAS No.: 895643-21-7
M. Wt: 462.52
InChI Key: AGMBVSBXVGMRDD-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antibacterial agents . The presence of the sulfonyl group is particularly important for its biological activity .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-2-30-18-9-10-21-20(15-18)25(27-17-8-11-22-23(14-17)32-13-12-31-22)24(16-26-21)33(28,29)19-6-4-3-5-7-19/h3-11,14-16H,2,12-13H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMBVSBXVGMRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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